![molecular formula C59H86N18O12 B1146450 [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide CAS No. 148565-73-5](/img/structure/B1146450.png)
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide" is a linear peptide analogue of arginine vasopressin, specifically designed for selective V1a receptor antagonism. The synthesis and study of such analogues are critical in understanding vasopressin's roles and potential therapeutic applications, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of vasopressin analogues, including modifications like phenylacetyl (PhAc) at position 1 and O-methyl-D-tyrosine (O-Me-D-Tyr) at position 2, has been reported in various studies. A notable method involves solid-phase synthesis techniques, allowing for the incorporation of specific amino acid substitutions and modifications aimed at enhancing the peptide's selectivity and potency as a V1a receptor antagonist (Manning et al., 1990).
科学的研究の応用
Development of Potent Antagonists for Vasopressin Receptors : A study by Manning et al. (1990) reports the synthesis of linear analogues of vasopressin antagonists, including modifications with phenylacetic acid and various amino acid substitutions. These analogues were examined for their potency in vasopressin V1 and V2 assays, revealing significant findings in their antagonistic activities (Manning et al., 1990).
Use in Fluorescent and Biotinylated Ligands for V1a Receptor Study : Another research by Howl et al. (1993) designed and synthesized a linear peptide analogue of arginine vasopressin, which was used to create fluorescent and biotinylated ligands. These ligands were found to be high-affinity, V1a-selective antagonists, providing tools for receptor localization and purification (Howl et al., 1993).
Fluorescent Vasopressin Antagonists for Receptor Analysis : Durroux et al. (1999) coupled fluoresceinyl and rhodamyl groups to linear vasopressin antagonists, creating fluorescent ligands with high affinities for the human vasopressin V1a receptor. These compounds were effective for labeling cells expressing the V1a receptor subtype and useful for structural analysis of vasopressin receptors (Durroux et al., 1999).
Radioiodinated Linear Vasopressin Antagonist for Receptor Studies : A study by Schmidt et al. (1991) describes the creation of a radioiodinated linear vasopressin antagonist with high affinity and specificity for V1a receptors. This ligand was used for autoradiographical studies to localize vasopressin receptor distribution (Schmidt et al., 1991).
Targeted Iodination for Vasopressin Analogs : Research by Durr et al. (2007) explored iodination strategies for vasopressin analogs, focusing on preserving the binding to respective receptors. This approach was critical for creating radiolabeled vasopressin agonists (Durr et al., 2007).
Identification of Vasopressin-Like Hormones in Australian Macropods : Chauvet et al. (1983) identified vasopressin-like hormones, including lysipressin and phenypressin, in Australian macropods. These findings suggest the existence of separate vasopressin-like genes in marsupials (Chauvet et al., 1983).
Synthesis and Activities of Arginine-Vasopressin Analogs : Fahrenholz et al. (1980) synthesized arginine-vasopressin analogues with reactive groups, aiming to study the hormone-receptor complexes. This research provided insights into the interactions of vasopressin with its receptors (Fahrenholz et al., 1980).
将来の方向性
特性
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86N18O12/c1-89-38-23-21-37(22-24-38)32-43(70-49(80)33-36-15-6-3-7-16-36)53(84)75-44(31-35-13-4-2-5-14-35)54(85)72-41(25-26-47(61)78)52(83)76-45(34-48(62)79)55(86)74-42(19-11-29-69-59(66)67)57(88)77-30-12-20-46(77)56(87)73-40(18-10-28-68-58(64)65)51(82)71-39(50(63)81)17-8-9-27-60/h2-7,13-16,21-24,39-46H,8-12,17-20,25-34,60H2,1H3,(H2,61,78)(H2,62,79)(H2,63,81)(H,70,80)(H,71,82)(H,72,85)(H,73,87)(H,74,86)(H,75,84)(H,76,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43+,44-,45-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYIFIDWSDPRCG-LABPQDBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86N18O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


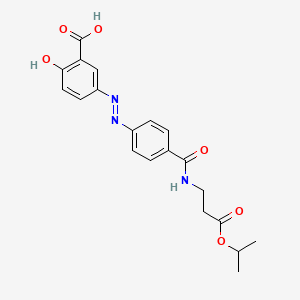
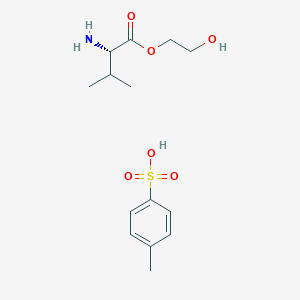
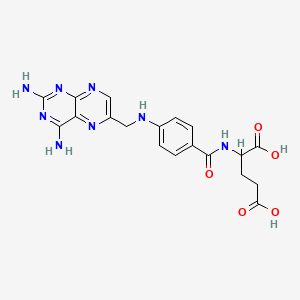
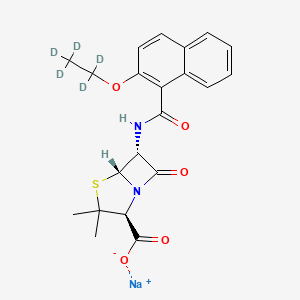
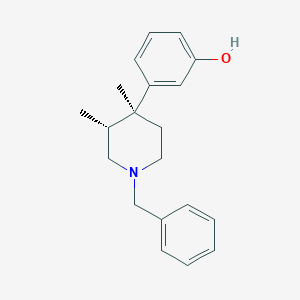
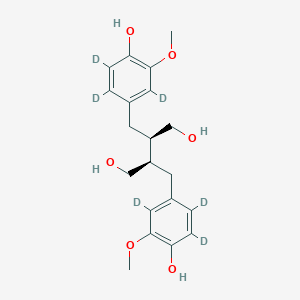



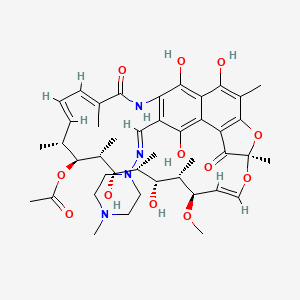
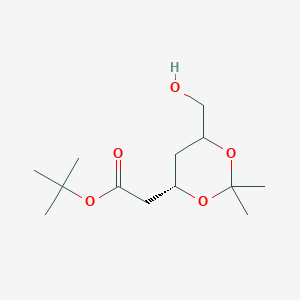
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)